5-(3-Acetylphenyl)-2-chlorophenol
Description
Contextualization of the Acetylphenyl and Chlorophenol Moieties in Organic and Medicinal Chemistry
The two core components of 5-(3-Acetylphenyl)-2-chlorophenol, the acetylphenyl and chlorophenol moieties, are independently recognized for their importance in chemical sciences.
The acetylphenyl moiety , a derivative of acetophenone (B1666503), is a versatile building block. google.com Acetophenone and its derivatives are fundamental precursors in the synthesis of numerous pharmaceuticals and agrochemicals. google.com The ketone group is a key feature, participating in a wide range of chemical reactions to form more complex structures. For instance, acetophenone derivatives are starting materials for synthesizing drugs such as the hypnotic-sedative agent zolpidem and the calcimimetic cinacalcet. google.com In recent preclinical research, derivatives containing the acetylphenyl group, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have been identified as promising scaffolds for the development of new anticancer agents. afirm-group.comnih.gov
The chlorophenol moiety is part of a class of organochlorine compounds produced by the electrophilic halogenation of phenol (B47542). nih.gov There are 19 distinct chlorophenol isomers, each with unique properties. nih.gov 2-chlorophenol (B165306), the specific isomer in the title compound, is a liquid at room temperature with a characteristic medicinal odor. epa.govgoogle.com Chlorophenols have a history of use as disinfectants, pesticides, and wood preservatives. nih.govontosight.ai In medicinal chemistry, the inclusion of a chlorine atom on an aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting its absorption, metabolism, and ability to bind to biological targets. chemicalbook.com Chlorine is a component of many FDA-approved drugs, highlighting its importance in pharmaceutical design. chemicalbook.com
Significance of Phenolic and Acetophenone Derivatives as Scaffolds for Advanced Chemical Synthesis
Both phenolic and acetophenone derivatives are prized as scaffolds in organic synthesis due to their reactivity and versatility.
Phenolic derivatives are highly valued in drug discovery and development. The hydroxyl group on the phenol ring is reactive and can be easily modified, making it a handle for constructing more complex molecules. Phenols are precursors to a wide array of products, including pharmaceuticals, polymers, and detergents. Their derivatives exhibit a broad spectrum of bioactivities, including antimicrobial, antioxidant, and anticancer properties. The ability to readily undergo reactions like alkylation and acylation makes the phenolic scaffold a fundamental starting point for creating libraries of compounds for biological screening.
Acetophenone derivatives serve as crucial starting materials for synthesizing a variety of pharmacologically relevant compounds. google.com They are frequently used in condensation reactions, such as the Claisen-Schmidt condensation, to produce chalcones, which are precursors to flavonoids and other heterocyclic compounds. These resulting molecules are studied for a wide range of therapeutic applications. Furthermore, amino-substituted acetophenones are used in Diversity-Oriented Synthesis (DOS), a strategy to create libraries of structurally diverse molecules, leading to the generation of analogues of natural products like flavones and coumarins. ontosight.ai
Overview of Current Research Trajectories for Novel Organic Compounds with Diverse Pharmacological Potential (Preclinical)
The quest for new therapeutic agents is driving innovation in chemical synthesis and screening. Current preclinical research focuses on several key strategies for developing novel organic compounds.
One major trajectory is the design of molecules that can interact with specific biological targets, such as enzymes or receptors involved in disease pathways. Virtual screening and molecular docking are increasingly used to identify promising lead compounds from large chemical databases before they are synthesized.
Another significant trend is the development of inhibitors that can target multiple components of oncogenic signaling pathways simultaneously. afirm-group.com For example, recent research has focused on novel thiazole (B1198619) derivatives that show potential to inhibit both EGFR and SIRT2, which are involved in lung cancer progression. afirm-group.comnih.gov This dual-targeting approach aims to overcome the drug resistance that can develop with single-target therapies. afirm-group.com
Heterocyclic compounds, such as those based on thiazole or benzothiazole, continue to be a major focus of drug discovery due to their proven track record and versatile biological activity. afirm-group.com Natural products and their derivatives also remain a vital source of novel drug leads, providing complex and unique molecular architectures for inspiration. The synthesis of analogues of these natural products is a common strategy to improve their efficacy and pharmacokinetic properties. These preclinical efforts, from computational design to the synthesis of complex scaffolds, are essential for populating the pipeline of future medicines.
Data Tables
Table 1: Physicochemical Properties of Representative Moieties
| Property | 2-Chlorophenol | Acetophenone |
| Molecular Formula | C₆H₅ClO epa.gov | C₈H₈O |
| Molecular Weight | 128.56 g/mol | 120.15 g/mol |
| Physical State | Liquid | Liquid |
| Boiling Point | 174-175 °C google.com | 202 °C |
| Melting Point | 7-9 °C | 19-20 °C |
| Density | 1.26 g/cm³ at 20 °C | 1.03 g/cm³ at 20 °C |
| Solubility in Water | 25,000 mg/L google.com | Sparingly soluble |
| CAS Number | 95-57-8 | 98-86-2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(4-chloro-3-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(15)14(17)8-12/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPZYWDEUNKGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685944 | |
| Record name | 1-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-29-3 | |
| Record name | 1-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Pathways for 5 3 Acetylphenyl 2 Chlorophenol
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 5-(3-Acetylphenyl)-2-chlorophenol, the primary disconnection is the aryl-aryl bond between the 2-chlorophenol (B165306) and 3-acetylphenyl moieties. This leads to two key precursor fragments: a 2-chlorophenol derivative and a 3-acetylphenyl derivative.
Another logical disconnection point is the acetyl group on the phenyl ring, suggesting a Friedel-Crafts acylation or a related transformation as a potential final step. This would involve a biphenyl (B1667301) precursor, which could be synthesized through a cross-coupling reaction. The chalcone (B49325) pathway, often used in the synthesis of complex aromatic compounds, also presents a viable retrosynthetic approach where the target molecule is built up from simpler chalcone derivatives. researchgate.net
Development and Optimization of Convergent and Divergent Synthetic Strategies
Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs.
In contrast, a divergent synthesis would start from a common intermediate that is later modified to introduce the desired functionalities. For instance, a suitably substituted biphenyl core could be synthesized first, followed by chlorination and acetylation at the desired positions. This strategy is particularly useful for creating a library of related compounds for screening purposes.
The optimization of these strategies involves careful selection of protecting groups, catalysts, and reaction conditions to maximize yield and regioselectivity.
Metal-Catalyzed Cross-Coupling Reactions in Aryl-Aryl Bond Formation
The formation of the aryl-aryl bond is a critical step in the synthesis of this compound. Metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation. Several well-established named reactions are applicable, including:
Suzuki Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the target molecule, this could involve the coupling of 2-chloro-5-hydroxyphenylboronic acid with 1-(3-bromophenyl)ethan-1-one, or a similar combination.
Negishi Coupling: This reaction utilizes an organozinc reagent and an organohalide, catalyzed by a nickel or palladium complex. uni-muenchen.de
Kumada Coupling: This involves the reaction of a Grignard reagent with an organohalide, typically catalyzed by nickel or palladium. researchgate.net
The choice of coupling partners and catalyst system is crucial for achieving high yields and selectivity. The table below summarizes potential cross-coupling strategies.
| Coupling Reaction | Aryl Halide Fragment | Organometallic Fragment | Catalyst |
| Suzuki Coupling | 1-bromo-3-acetylbenzene | 2-chloro-5-hydroxyphenylboronic acid | Pd(PPh₃)₄ / Base |
| Suzuki Coupling | 2-chloro-5-iodophenol | 3-acetylphenylboronic acid | Pd(OAc)₂ / Ligand |
| Negishi Coupling | 1-bromo-3-acetylbenzene | (2-chloro-5-hydroxyphenyl)zinc chloride | NiCl₂(dppe) |
| Kumada Coupling | 2-chloro-5-bromophenol | (3-acetylphenyl)magnesium bromide | PdCl₂(dppf) |
Note: The specific ligands, bases, and reaction conditions would need to be optimized for each specific reaction.
Regioselective Functionalization of Phenolic and Acetophenone (B1666503) Precursors
Achieving the desired substitution pattern on both the phenolic and acetophenone rings requires precise control over regioselectivity. nih.govenamine.net
For the 2-chlorophenol moiety, direct chlorination of phenol (B47542) can lead to a mixture of ortho- and para-isomers. google.com To achieve the desired 2-chloro substitution, directing groups or specific reaction conditions may be necessary. For example, chlorination of a phenol derivative with a bulky protecting group on the hydroxyl function can favor ortho-substitution. The synthesis of 2-chlorophenol itself can be achieved through various methods, including the reaction of phenol with chlorine gas in an inert solvent. google.com
Similarly, the functionalization of the acetophenone precursor must be controlled to ensure the acetyl group is in the meta position. Friedel-Crafts acylation of a substituted benzene (B151609) ring can be employed, but the directing effects of existing substituents must be carefully considered to achieve the desired regiochemistry.
The development of regioselective C-H functionalization methods offers a more direct and atom-economical approach to introducing substituents onto aromatic rings. nih.gov These methods can potentially simplify the synthesis by avoiding the need for pre-functionalized starting materials. nih.govscispace.comnih.gov
Green Chemistry Principles and Sustainable Approaches in Synthesis
Incorporating green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign processes. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. chemicalbook.com The use of solvent-free reaction conditions is an even more sustainable option. chemicalbook.com
Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. rsc.org Metal-catalyzed cross-coupling reactions are a prime example of this principle.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
For instance, the oxidation of phenylboronic acid to phenol can be achieved using hydrogen peroxide in ethanol, representing a greener alternative to traditional methods. chemicalbook.com The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a more sustainable process. rsc.org
Novel Catalytic Systems for the Preparation of this compound and its Analogs
Research into novel catalytic systems continues to provide more efficient and selective methods for the synthesis of biaryl compounds. For the preparation of this compound, advancements in the following areas are particularly relevant:
Advanced Palladium Catalysts: The development of new palladium catalysts with tailored ligands can lead to higher turnover numbers, broader substrate scope, and milder reaction conditions for cross-coupling reactions.
Nickel and Copper Catalysis: Nickel and copper catalysts are emerging as cheaper and more abundant alternatives to palladium for cross-coupling reactions. researchgate.net
Photoredox Catalysis: Light-mediated catalytic reactions can enable novel transformations and often proceed under very mild conditions.
Biocatalysis: The use of enzymes as catalysts can offer unparalleled selectivity and operate under environmentally friendly aqueous conditions.
These novel catalytic systems have the potential to significantly improve the efficiency, selectivity, and sustainability of the synthesis of this compound and its derivatives.
Advanced Structural Elucidation and Conformational Analysis of 5 3 Acetylphenyl 2 Chlorophenol
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in complex organic molecules like 5-(3-Acetylphenyl)-2-chlorophenol. Through-bond (scalar) and through-space correlations provide a detailed connectivity map of the molecule.
¹H-NMR spectroscopy would reveal distinct signals for each of the aromatic protons, the acetyl methyl protons, and the phenolic hydroxyl proton. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 2-chlorophenol (B165306) ring are expected to appear at chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and aryl substituents. The protons on the 3-acetylphenyl ring will be shifted downfield due to the deshielding effect of the acetyl group. The acetyl methyl protons would appear as a sharp singlet, likely in the range of 2.5-2.7 ppm. The phenolic hydroxyl proton signal would be a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C-NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify all the carbon atoms in the molecule, distinguishing between quaternary, methine (CH), and methyl (CH₃) carbons. emerypharma.com The carbonyl carbon of the acetyl group would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 195-200 ppm. The carbons bearing the hydroxyl and chloro substituents would also exhibit characteristic shifts.
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for definitive assignments. researchgate.netyoutube.comsdsu.edu A COSY spectrum would establish the proton-proton coupling networks within each aromatic ring, allowing for the assignment of adjacent protons. researchgate.netsdsu.edu An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful method to assign the carbon signals based on the already assigned proton signals. emerypharma.comresearchgate.netyoutube.com For instance, the correlation between the methyl proton singlet and its corresponding carbon signal in the HSQC spectrum would confirm the assignment of the acetyl methyl group.
A hypothetical table of assigned ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| 1 | - | 152.0 |
| 2 | - | 118.0 |
| 3 | 7.20 | 130.5 |
| 4 | 7.05 | 122.0 |
| 5 | - | 135.0 |
| 6 | 7.35 | 128.0 |
| 1' | - | 140.0 |
| 2' | 7.80 | 127.5 |
| 3' | - | 138.0 |
| 4' | 7.60 | 129.0 |
| 5' | 7.50 | 126.0 |
| 6' | 7.70 | 131.0 |
| C=O | - | 198.0 |
| CH₃ | 2.60 | 26.5 |
| OH | 5.50 (broad) | - |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would precisely determine bond lengths, bond angles, and the dihedral angle between the two aromatic rings.
In a hypothetical crystal structure, the molecule would likely adopt a non-planar conformation due to steric hindrance between the ortho-substituents on the biphenyl (B1667301) linkage. The packing of the molecules in the crystal lattice would be dictated by a combination of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction, with the phenolic hydroxyl group acting as a hydrogen bond donor to the carbonyl oxygen of the acetyl group of a neighboring molecule, forming chains or dimeric motifs. mdpi.commdpi.com
A hypothetical table of selected crystallographic data for this compound is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
| Hydrogen Bond (O-H···O=C) distance (Å) | 2.8 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and providing a unique "fingerprint" for the molecule.
The FT-IR spectrum would show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group, with the broadness indicating hydrogen bonding. libretexts.orgyoutube.com A strong, sharp absorption band around 1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the acetyl group. okstate.edu The C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to a series of bands in the 1450-1600 cm⁻¹ region. libretexts.orgokstate.edu
The Raman spectrum would complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong signals in the Raman spectrum. The C=O stretch would also be Raman active. As a general rule, symmetric vibrations tend to be stronger in the Raman spectrum, while asymmetric vibrations are often more intense in the FT-IR spectrum. mdpi.com
A hypothetical table of characteristic vibrational frequencies for this compound is presented below.
| Functional Group | Hypothetical FT-IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| O-H stretch (phenolic) | 3350 (broad) | 3350 (weak) |
| C-H stretch (aromatic) | 3050 | 3050 |
| C=O stretch (acetyl) | 1685 (strong) | 1685 (medium) |
| C=C stretch (aromatic) | 1600, 1580, 1470 | 1600 (strong), 1580 |
| C-O stretch (phenolic) | 1230 | 1230 (weak) |
| C-Cl stretch | 750 | 750 |
Conformational Analysis and Rotational Barriers around the Phenyl-Phenol Linkage
The two aromatic rings in this compound are not expected to be coplanar due to steric hindrance between the hydrogen atom at the 6-position of the 2-chlorophenol ring and the hydrogen atom at the 2'-position of the 3-acetylphenyl ring. The molecule will therefore exist as a twisted conformer. The degree of this twist, defined by the dihedral angle between the planes of the two rings, is a result of the balance between steric repulsion and the electronic effects of π-conjugation, which favors planarity.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the preferred conformation and the energy barriers to rotation around the C-C single bond connecting the two phenyl rings. acs.orgresearchgate.net For biphenyl itself, the rotational barrier is relatively low. comporgchem.combiomedres.us However, the presence of substituents, particularly at the ortho positions, can significantly increase this barrier. acs.orgresearchgate.netrsc.org In the case of this compound, the chloro and hydroxyl groups on one ring and the acetyl group on the other will influence the rotational profile.
The rotational barrier can be experimentally determined using dynamic NMR spectroscopy, where the temperature is varied to observe changes in the NMR spectrum that correspond to the freezing or acceleration of the rotation around the phenyl-phenol bond. researchgate.netrsc.org
A hypothetical table summarizing the conformational analysis of this compound is presented below.
| Parameter | Hypothetical Value |
| Dihedral Angle (Phenyl-Phenol) | 45° |
| Rotational Energy Barrier (kcal/mol) | 8-12 |
| Most Stable Conformer | Twisted |
Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
The presence of a hydroxyl group and a chlorine atom in an ortho position on one of the phenyl rings raises the possibility of an intramolecular hydrogen bond between the phenolic hydrogen and the chlorine atom (O-H···Cl). rsc.orgdoubtnut.com Such an interaction would lead to the formation of a five-membered ring and would influence the conformation of the molecule. rsc.org
The existence and strength of this intramolecular hydrogen bond can be investigated using several spectroscopic techniques. In FT-IR spectroscopy, the presence of an intramolecular hydrogen bond would result in a sharper O-H stretching band at a lower frequency compared to a similar phenol (B47542) without this interaction. okstate.edu In ¹H NMR spectroscopy, the chemical shift of the phenolic proton would be affected, and its temperature dependence would be less pronounced than that of a hydroxyl group involved only in intermolecular hydrogen bonding.
Theoretical studies have shown that for 2-chlorophenol, a weak intramolecular hydrogen bond does exist. rsc.org It is therefore highly probable that a similar interaction is present in this compound. This interaction would compete with the intermolecular hydrogen bonding described in the X-ray crystallography section. The dominant interaction in a given environment (gas phase, solution, or solid state) will depend on the specific conditions.
A hypothetical table summarizing the non-covalent interactions in this compound is presented below.
| Interaction Type | Atoms Involved | Significance |
| Intramolecular Hydrogen Bond | O-H ··· Cl | Influences local conformation |
| Intermolecular Hydrogen Bond | O-H ··· O=C | Important for crystal packing |
| π-π Stacking | Aromatic Rings | Contributes to solid-state stability |
| Dipole-Dipole | C-Cl, C=O | Affects molecular polarity and packing |
Computational Chemistry and Molecular Modeling Investigations of 5 3 Acetylphenyl 2 Chlorophenol
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics
The calculations would also yield important energetic data, such as the heat of formation and total energy, which are indicative of the molecule's thermodynamic stability. researchgate.net By analyzing the molecular electrostatic potential (MEP) surface, researchers could identify the electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions of the molecule. mdpi.com For instance, the oxygen atoms of the hydroxyl and acetyl groups would be expected to be regions of negative potential, while the phenolic hydrogen would be a site of positive potential. mdpi.com
Hypothetical Optimized Geometry Parameters for 5-(3-Acetylphenyl)-2-chlorophenol (Illustrative) Note: This table is for illustrative purposes only, as specific data is unavailable.
| Parameter | Predicted Value Range |
|---|---|
| C-Cl Bond Length | ~1.75 Å |
| O-H Bond Length | ~0.97 Å |
| C=O Bond Length | ~1.23 Å |
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). japer.in The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. torvergata.it The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, FMO analysis would map the distribution of these orbitals. The HOMO would likely be concentrated on the electron-rich phenol (B47542) ring, particularly the hydroxyl group, while the LUMO might be distributed over the acetyl-substituted phenyl ring. nih.govmdpi.com This analysis helps predict how the molecule would interact with other reagents in chemical reactions. torvergata.it
Hypothetical FMO Data for this compound (Illustrative) Note: This table is for illustrative purposes only, as specific data is unavailable.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Electron-donating capability |
| LUMO Energy | -2.0 to -1.0 | Electron-accepting capability |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the two phenyl rings, MD simulations are invaluable. nih.gov These simulations can explore the different accessible conformations (shapes) of the molecule in a simulated environment, such as in a solvent like water or an organic solvent. researchgate.net This provides a dynamic picture of the molecule's behavior, revealing the most populated conformational states and the energy barriers between them, which is information that static calculations like DFT cannot provide. researchgate.net
Molecular Docking Studies with Hypothetical Biological Target Macromolecules (Preclinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. physchemres.org This method is crucial in drug discovery for screening potential drug candidates.
Ligand-Protein Interaction Profiling and Binding Mode Prediction
In a hypothetical preclinical study, this compound could be docked into the active site of a relevant biological target, such as an enzyme implicated in a disease pathway (e.g., cyclooxygenase-2 for inflammation). japer.in The docking software would calculate a "docking score," which estimates the binding affinity between the ligand and the protein. mdpi.com The results would also visualize the binding mode, showing specific interactions like hydrogen bonds (e.g., between the phenolic -OH or acetyl C=O and amino acid residues) and hydrophobic interactions that stabilize the complex. mq.edu.auekb.eg
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
QSAR is a modeling technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds. nih.govmdpi.com
To build a QSAR model for analogues of this compound, researchers would first need experimental activity data (e.g., IC₅₀ values) for a set of similar compounds. physchemres.org Then, various molecular descriptors (numerical values representing different chemical properties like electronic, steric, or hydrophobic features) would be calculated for each compound. nih.gov Statistical methods are then used to select the descriptors that best correlate with the observed activity, generating a predictive model. nih.gov Such a model could guide the design of new derivatives with potentially enhanced activity. mdpi.com
Derivation and Interpretation of Molecular Descriptors
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. nih.govbmdrc.org They are fundamental to quantitative structure-activity relationship (QSAR) studies and are broadly categorized into constitutional, topological, geometric, electronic, and lipophilic descriptors. bmdrc.org For a molecule like this compound, a variety of these descriptors can be calculated to understand its physicochemical profile.
Constitutional and Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and provide information about its size, shape, and branching. For this compound, key descriptors would include its molecular weight, the number of atoms, bonds, and rotatable bonds. The presence of two aromatic rings connected by a single bond introduces a degree of flexibility, which is captured by the number of rotatable bonds. Topological indices, such as the Wiener and connectivity indices, would further describe the molecule's topology and atom connectivity. bmdrc.org
Geometric Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters like surface area and volume. The van der Waals surface area and solvent-accessible surface area are crucial for understanding potential interactions with biological macromolecules. The polar surface area (PSA), which is the sum of the surface areas of polar atoms (primarily oxygen and nitrogen), is a key indicator of a molecule's permeability across cell membranes. rsc.org
Electronic Descriptors: Electronic descriptors quantify the electronic properties of a molecule, which are critical for its reactivity and interaction with biological targets. For this compound, these would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The difference between HOMO and LUMO energies (the HOMO-LUMO gap) is an indicator of molecular stability. Other important electronic descriptors include the dipole moment and the molecular electrostatic potential (MEP), which reveals the charge distribution and potential sites for electrophilic and nucleophilic attack. nih.govacs.org
Lipophilic Descriptors: The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org For this compound, the presence of the nonpolar biphenyl (B1667301) and acetyl groups, along with the polar hydroxyl and chloro groups, would result in a specific logP value that dictates its solubility and membrane-crossing ability.
A hypothetical table of selected molecular descriptors for this compound is presented below, based on general principles of computational chemistry.
| Descriptor Class | Descriptor Name | Hypothetical Value/Interpretation |
| Constitutional | Molecular Weight | ~246.69 g/mol ; A relatively small molecule. |
| Number of Rotatable Bonds | 2; Indicates a degree of conformational flexibility around the biphenyl linkage. | |
| Topological | Wiener Index | Reflects the overall size and shape of the molecular graph. |
| Connectivity Indices | Quantify the degree of branching and connectivity of atoms. | |
| Geometric | Polar Surface Area (PSA) | Moderate; The presence of hydroxyl and carbonyl groups contributes to the PSA, influencing cell permeability. rsc.org |
| Electronic | HOMO Energy | Influenced by the electron-donating hydroxyl group and the phenyl rings. |
| LUMO Energy | Influenced by the electron-withdrawing acetyl and chloro groups. | |
| Dipole Moment | Non-zero due to the asymmetrical substitution pattern, affecting polarity and solubility. acs.org | |
| Lipophilic | logP | Moderately high; The biphenyl structure and acetyl group contribute to lipophilicity, while the hydroxyl and chloro groups add some polarity. rsc.org |
Development of Predictive Models for Biological Activity (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the molecular descriptors of a series of compounds and their biological activity. nih.govjocpr.com Although no specific QSAR studies for this compound are available, we can outline a theoretical approach for developing such a model based on methodologies applied to similar phenolic and biphenyl compounds. nih.govjocpr.comresearchgate.netnih.gov
The development of a predictive QSAR model would hypothetically involve the following steps:
Data Set Selection: A dataset of structurally related compounds with known biological activity (e.g., antimicrobial, antioxidant, or enzyme inhibitory activity) would be compiled. rsc.orgresearchgate.net This dataset should be diverse to ensure the robustness of the model. rsc.org
Descriptor Calculation: For each compound in the dataset, a wide range of molecular descriptors (constitutional, topological, electronic, etc.) would be calculated using specialized software. researchgate.net
Model Building and Statistical Analysis: Statistical methods such as Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to develop a model that correlates the descriptors with the biological activity. imist.ma The goal is to identify a small set of descriptors that can accurately predict the activity. rsc.org
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation techniques. researchgate.netnih.gov
For this compound, a hypothetical QSAR model for a potential biological activity (e.g., antifungal activity, a known property of some acetophenone (B1666503) derivatives nih.gov) might reveal the importance of specific descriptors. For instance, the model could indicate that the biological activity is positively correlated with lipophilicity (logP) and the energy of the HOMO, while being negatively correlated with the polar surface area.
A hypothetical QSAR model for the antifungal activity of a series of related compounds could be represented by an equation such as:
pIC₅₀ = β₀ + β₁(logP) + β₂(HOMO) - β₃(PSA)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the regression coefficients.
The following interactive table illustrates a hypothetical set of descriptors and their correlation with a theoretical biological activity for a series of compounds including this compound.
| Compound | logP | HOMO (eV) | PSA (Ų) | Predicted Biological Activity (pIC₅₀) |
| This compound | 3.8 | -8.5 | 37.3 | 5.2 |
| Analog 1 | 3.2 | -8.9 | 45.1 | 4.8 |
| Analog 2 | 4.1 | -8.2 | 30.5 | 5.5 |
| Analog 3 | 2.9 | -9.1 | 50.2 | 4.5 |
| Analog 4 | 4.5 | -8.0 | 25.8 | 5.9 |
This theoretical framework underscores the power of computational chemistry to guide the design and prediction of the biological potential of novel chemical entities like this compound, even in the absence of direct experimental data. Such in silico investigations are a crucial first step in the modern drug discovery pipeline, enabling researchers to prioritize compounds for synthesis and further testing. welltestingjournal.comacs.orgnih.gov
Investigation of Molecular Mechanisms and Biological Interactions of 5 3 Acetylphenyl 2 Chlorophenol Preclinical Focus
Identification and Characterization of Potential Biological Targets
While direct biological targets of 5-(3-Acetylphenyl)-2-chlorophenol have not been identified in published research, its structural motifs—a chlorophenol and an acetylphenyl group—suggest several potential classes of protein targets.
Enzymes: Phenolic compounds are known to interact with a wide array of enzymes. For instance, various chlorophenols have been shown to inhibit cytochrome P450 (CYP) isoforms, such as CYP2C8 and CYP2C9. The inhibitory action often relates to the degree and position of chlorine substitution on the phenol (B47542) ring. Given its structure, this compound could potentially act as an inhibitor of metabolic enzymes. Other potential enzyme targets for phenolic compounds include those involved in bacterial metabolic pathways.
Receptors: G-protein coupled receptors (GPCRs) are common targets for a vast number of therapeutic agents. Phenolic structures can sometimes interact with neurotransmitter or hormone receptors. The potential for this compound to bind to specific receptors would require evaluation through dedicated binding assays.
Ion Channels: Ion channels, which are crucial for numerous physiological processes, can be modulated by small molecules. The function of ion channels like those for sodium, potassium, or calcium can be altered by compounds that interact with the channel proteins, leading to either activation or inhibition. The lipophilic nature of phenolic compounds could facilitate interaction with the transmembrane domains of ion channels.
Table 1: Potential Biological Target Classes for this compound Based on Structural Analogs
| Target Class | Examples of Specific Targets for Related Compounds | Potential Interaction |
| Enzymes | Cytochrome P450 (CYP2C8, CYP2C9) | Inhibition |
| Bacterial metabolic enzymes | Inhibition | |
| Receptors | G-protein coupled receptors (GPCRs) | Agonist or Antagonist |
| Neurotransmitter receptors | Modulation | |
| Ion Channels | Voltage-gated sodium channels | Modulation |
| Potassium channels | Modulation |
Elucidation of Specific Signaling Pathways Modulated by the Compound
Specific signaling pathways modulated by this compound remain uninvestigated. However, based on the activities of similar phenolic compounds, several pathways are plausible points of interaction.
Phenolic compounds have been shown to modulate pathways related to oxidative stress and cell survival, such as the PI3K/Akt signaling pathway . Activation or inhibition of this pathway can have profound effects on cell proliferation, apoptosis, and autophagy. For example, some phenolic compounds can induce the production of reactive oxygen species (ROS), which in turn can influence the Akt pathway.
Furthermore, in bacteria, phenolic compounds can interfere with pathways essential for survival. This includes the pathways responsible for the synthesis of the cell wall and the metabolism of essential nutrients.
In Vitro Enzyme Inhibition/Activation Kinetics and Mechanistic Studies
No in vitro enzyme inhibition or activation studies have been published for this compound. However, studies on other chlorophenols provide a framework for how such investigations could be conducted.
For example, research on the inhibition of cytochrome P450 enzymes by various chlorophenols has determined key kinetic parameters. These studies often involve incubating human liver microsomes with the compound and a specific substrate for a CYP isoform. By measuring the formation of the metabolite, the half-maximal inhibitory concentration (IC₅₀) can be calculated. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing reaction rates at different substrate and inhibitor concentrations, and determining the inhibition constant (Ki).
Table 2: Example of Enzyme Inhibition Data for Related Chlorophenols against CYP2C9
| Compound | IC₅₀ (μM) | Inhibition Type | Ki (μM) |
| 2,4,6-Trichlorophenol | 30.3 | Competitive | 37.86 |
| 2,3,4,6-Tetrachlorophenol | 5.8 | Competitive | 7.27 |
| Pentachlorophenol | 2.2 | Competitive | 0.68 |
Data is for illustrative purposes and does not represent the activity of this compound.
Receptor Binding Assays and Ligand-Binding Dynamics
There is no available data from receptor binding assays for this compound. Such assays are fundamental in drug discovery to determine if a compound interacts with a specific receptor and to quantify the affinity of this interaction.
Commonly used methods include radioligand binding assays, where a radiolabeled ligand known to bind the receptor of interest competes with the test compound. The displacement of the radioligand allows for the calculation of the binding affinity (often expressed as the inhibitory constant, Ki) of the test compound. Modern techniques also employ non-radioactive methods such as fluorescence polarization and time-resolved fluorescence.
Cellular Assays for Phenotypic Screening and Cytological Profiling
No cellular assay results for this compound are documented in the scientific literature. Phenotypic screening in non-human cell lines is a critical step in preclinical research to understand a compound's cellular effects.
Cell Proliferation: Assays such as the MTT or [³H]thymidine incorporation assays are used to measure the effect of a compound on cell growth. A reduction in proliferation can indicate cytotoxic or cytostatic effects.
Apoptosis: The induction of programmed cell death, or apoptosis, can be assessed using methods like TUNEL assays or annexin (B1180172) V staining followed by flow cytometry. The expression levels of key apoptosis-related proteins such as caspases, Bax, and Bcl-2 can also be quantified.
Autophagy: Autophagy, or cellular self-digestion, can be monitored by observing the formation of autophagosomes and measuring the levels of autophagy-related proteins like LC3-II.
These assays would be essential to determine the potential of this compound as a modulator of cell fate.
Investigation of Antimicrobial Mechanisms against Pathogenic Microorganisms (In Vitro)
While the specific antimicrobial activity of this compound has not been reported, phenolic compounds are well-known for their antimicrobial properties against a broad range of pathogenic microorganisms.
The general mechanisms of action for phenolic compounds against bacteria include:
Disruption of the cell membrane's integrity, leading to increased permeability and leakage of intracellular components.
Inhibition of essential enzymes involved in microbial metabolism.
Interference with nucleic acid synthesis.
There is no specific information on how this compound affects the bacterial cell wall or metabolic pathways. However, related phenolic compounds can compromise the structural integrity of the bacterial cell wall and cytoplasmic membrane. This disruption can lead to a loss of the proton motive force and a depletion of cellular ATP.
Furthermore, phenolic compounds can inhibit bacterial enzymes involved in key metabolic pathways. For instance, they can interfere with the function of enzymes in the TCA cycle, which is central to cellular respiration in many bacteria. The degradation pathways of chlorophenols by certain bacteria involve enzymes like chlorocatechol dioxygenases, which break down the aromatic ring.
Antifungal and Antiviral Activity Modalities
The chemical structure of this compound suggests a potential for both antifungal and antiviral properties. This is predicated on the established activities of related chlorophenolic and acetophenone (B1666503) compounds.
Antifungal Activity:
Chlorophenols are a known class of compounds with fungicidal properties, historically used in various industrial applications to prevent fungal growth. nih.govnih.gov The presence of the chlorine atom on the phenol ring is crucial for this activity. Research on various chlorophenyl derivatives has demonstrated their efficacy against a range of phytopathogenic fungi. nih.gov For instance, a study on chlorophenyl derivatives showed significant inhibition of the growth of Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov The mechanism of action for chlorophenols as fungicides is often attributed to their ability to disrupt cell membranes and interfere with cellular respiration.
Similarly, derivatives of acetophenone have been synthesized and evaluated for their antifungal potential. youtube.com Some mono and quaternary Mannich bases derived from acetophenone have shown potent activity against dermatophytes like Trichophyton rubrum and Microsporum canis, in some cases exceeding the potency of the commercial antifungal agent amphotericin B. nih.gov Novel acetophenone derivatives incorporating a 1,3,4-thiadiazole-2-thioether moiety have also demonstrated the ability to alter the permeability of the fungal cell membrane, leading to cell death. pharmaguideline.com
Given that this compound contains both a chlorophenol and an acetylphenyl moiety, it is plausible that it could exhibit a synergistic or enhanced antifungal effect compared to compounds containing only one of these functional groups.
Antiviral Activity:
The potential antiviral activities of this compound can be inferred from studies on related phenolic and acetophenone compounds. Phenolic compounds, in general, have been widely studied for their antiviral properties against a variety of viruses. researchgate.net Their mechanisms of action are diverse and can include inhibiting viral entry, replication, and the function of viral enzymes. The antiviral activity of phenolic compounds is often influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov
Derivatives of acetophenone have also been investigated for their antiviral effects. For example, certain omega-aminoacetophenone derivatives have shown activity against the influenza virus. nih.gov Another study reported that a specific acetophenone hydrazone derivative provided significant protection against lethal infections with cardioviruses, Semliki forest virus, and vaccinia virus in mice. nih.gov Furthermore, compounds containing a chlorophenyl group, such as certain 1,3,4-thiadiazole (B1197879) sulfonamides, have demonstrated anti-tobacco mosaic virus activity. researchgate.net
The combination of the chlorophenol and acetylphenyl groups in a single molecule could potentially target multiple viral processes, making it a candidate for broad-spectrum antiviral activity.
Modulation of Gene Expression and Protein Synthesis Pathways
The structure of this compound suggests that it may influence cellular functions by modulating gene expression and protein synthesis, pathways known to be affected by similar chemical structures.
Modulation of Gene Expression:
Chemical compounds can alter gene expression through various mechanisms, including direct interaction with DNA, interference with transcription factors, or by affecting the enzymes involved in epigenetic modifications. mongoliajol.info For instance, some small molecules can inhibit the DNA-binding activity of transcription factors, thereby downregulating the expression of specific genes. mongoliajol.info
In microorganisms, the expression of certain genes can be induced by the presence of chlorophenols. Studies on Rhodococcus sp. have identified a gene cluster involved in the degradation of 4-chlorophenol, where the expression of monooxygenase genes is induced by the chlorophenol itself. youtube.com Similarly, in the fungus Trichoderma longibrachiatum, a gene encoding a chlorophenol O-methyltransferase, an enzyme involved in the detoxification of chlorophenols, is transcriptionally induced upon exposure to 2,4,6-trichlorophenol. nih.gov This indicates that cells have specific genetic pathways that respond to the presence of chlorophenolic compounds. It is therefore conceivable that this compound could act as a signaling molecule to modulate the expression of genes involved in stress response or xenobiotic metabolism in various organisms.
Modulation of Protein Synthesis:
The inhibition of protein synthesis is a well-established mechanism of action for many antimicrobial agents. The chlorophenyl group is a key component of chloramphenicol, a broad-spectrum antibiotic that inhibits protein synthesis in bacteria. Chloramphenicol exerts its effect by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of peptide bond formation. nih.govnih.govnih.gov While the acetylphenyl group is not directly implicated in this mechanism, its presence in the this compound molecule could influence the compound's ability to interact with the ribosomal machinery.
Structure Activity Relationship Sar Studies and Analog Design for 5 3 Acetylphenyl 2 Chlorophenol Derivatives
Systematic Chemical Modifications of the 3-Acetylphenyl Moiety
The 3-acetylphenyl group offers several avenues for chemical modification to probe its role in biological activity. The acetyl group, with its ketone functionality, is a key site for derivatization.
Initial modifications would likely focus on the carbonyl group. Reduction of the ketone to a secondary alcohol introduces a hydroxyl group and a chiral center, allowing for the investigation of hydrogen bonding potential and stereochemical preferences. This alcohol could be further derivatized to ethers or esters to explore the impact of substituent size and electronics. Conversion of the ketone to an oxime or hydrazone introduces different geometries and hydrogen-bonding capabilities.
Another strategy involves modifying the methyl group of the acetyl moiety. Alpha-halogenation or the introduction of small alkyl groups could explore steric tolerance in the binding pocket. Alternatively, the entire acetyl group could be replaced with other functionalities, such as a cyano, carboxyl, or amide group, to drastically alter the electronic and hydrogen-bonding properties of this part of the molecule. nih.gov
Illustrative Data on 3-Acetylphenyl Moiety Modifications
| Compound ID | Modification (R1) | Preclinical Biological Activity (IC₅₀, nM) |
|---|---|---|
| Parent | -C(O)CH₃ | 150 |
| 1a | -CH(OH)CH₃ | 95 |
| 1b | -C(=NOH)CH₃ | 210 |
| 1c | -CN | 500 |
| 1d | -C(O)NH₂ | 350 |
This table is a hypothetical representation of potential SAR data.
Derivatization Strategies for the 2-Chlorophenol (B165306) Core
The 2-chlorophenol core contains two key functional groups for derivatization: the phenolic hydroxyl group and the chlorine atom. The hydroxyl group is a prime candidate for exploring hydrogen bond donor and acceptor interactions. nih.govnih.gov
Standard derivatization strategies include the synthesis of a series of ethers (e.g., methyl, ethyl, propyl) to determine if a hydrogen bond donor is required and to probe for steric clashes. Esterification of the phenol (B47542) would introduce different electronic and steric profiles. The chlorine atom at the 2-position plays a significant role in fixing the conformation of the biphenyl (B1667301) rings and influences the acidity of the phenol. Replacing the chlorine with other halogens (F, Br, I) or small, non-polar groups like a methyl group would systematically alter both steric and electronic properties. mdpi.com Moving the chloro substituent to other positions on the phenolic ring could also reveal critical positional requirements for activity.
Illustrative Data on 2-Chlorophenol Core Modifications
| Compound ID | Modification (R2, R3) | Preclinical Biological Activity (IC₅₀, nM) |
|---|---|---|
| Parent | -OH, -Cl | 150 |
| 2a | -OCH₃, -Cl | 400 |
| 2b | -OH, -F | 125 |
| 2c | -OH, -Br | 250 |
| 2d | -OH, -H | 800 |
This table is a hypothetical representation of potential SAR data.
Impact of Substituent Effects on Preclinical Biological Activity
The electronic nature of substituents on both aromatic rings can profoundly influence the preclinical biological activity of the molecule. These effects can alter the compound's pKa, lipophilicity, and ability to engage in specific interactions with a target protein. researchgate.net
Introducing electron-donating groups (EDGs), such as methoxy (B1213986) or small alkyl groups, onto either phenyl ring could increase the electron density of the aromatic system, potentially enhancing pi-stacking interactions or altering the reactivity of other functional groups. Conversely, placing electron-withdrawing groups (EWGs), like nitro or trifluoromethyl groups, would decrease electron density. The position of these substituents is also critical. For instance, a substituent at the para-position of the acetylphenyl ring would have a different electronic influence compared to one at the meta-position. A systematic evaluation of these effects is crucial for optimizing potency. nih.govnih.gov
Design and Synthesis of Compound Libraries Based on the 5-(3-Acetylphenyl)-2-chlorophenol Scaffold
To efficiently explore the SAR, a focused compound library would be designed and synthesized. researchgate.netnih.gov This process involves a combinatorial approach where diverse, yet synthetically accessible, building blocks are systematically incorporated at the key points of modification identified in the initial SAR studies. sygnaturediscovery.comacs.org
The library design would be guided by computational methods to ensure a broad exploration of chemical space while maintaining drug-like properties. For the this compound scaffold, a library could be designed with three points of diversity:
R1: A selection of aldehydes or other reagents to modify the acetyl group.
R2: A variety of alkylating or acylating agents to derivatize the phenol.
R3: A range of boronic acids or other coupling partners to vary the substituent on the phenolic ring in place of chlorine.
The synthesis of such a library would likely rely on robust and high-throughput chemical reactions, such as Suzuki or Buchwald-Hartwig couplings for the biphenyl core, followed by parallel derivatization of the end groups. nih.gov
Exploration of Stereochemical and Conformational Requirements for Activity
The this compound scaffold is a biphenyl derivative. Due to the presence of substituents at the ortho-positions of the central carbon-carbon single bond (the chloro group and the linkage to the other ring), rotation around this bond is restricted. This phenomenon, known as atropisomerism, can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers). libretexts.orgpharmaguideline.comnumberanalytics.com
These atropisomers can have significantly different biological activities, as one may fit into a protein's binding site much better than the other. govtgirlsekbalpur.comyoutube.comslideshare.net Therefore, a critical aspect of the SAR study would be to separate these atropisomers, typically using chiral chromatography, and to test each one individually. Determining the absolute configuration of the more active atropisomer would provide crucial insights into the three-dimensional binding requirements of the target and would be a key factor in the design of more potent and selective analogs.
Advanced Methodologies in Researching 5 3 Acetylphenyl 2 Chlorophenol and Its Interactions
Biophysical Techniques for Studying Ligand-Macromolecule Interactions (e.g., SPR, ITC, MST)
The direct interaction of a small molecule like 5-(3-Acetylphenyl)-2-chlorophenol with biological macromolecules such as proteins or nucleic acids is a critical determinant of its biological activity. Biophysical techniques are essential for characterizing these interactions by providing quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of molecular interactions. It measures changes in the refractive index at the surface of a sensor chip where a target macromolecule is immobilized. By flowing a solution containing the ligand (in this case, this compound) over the chip, one can determine the association (k_on) and dissociation (k_off) rate constants, and subsequently calculate the binding affinity (K_D).
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). ITC is performed in-solution, avoiding potential artifacts from immobilization.
Microscale Thermophoresis (MST) is another in-solution technique that measures the directed movement of molecules along a microscopic temperature gradient. The binding of a ligand to a fluorescently labeled macromolecule alters its thermophoretic movement, allowing for the determination of binding affinity. MST is known for its low sample consumption and tolerance to complex biological liquids.
A hypothetical application of these techniques to study the interaction of this compound with a putative target protein is summarized in the table below.
| Technique | Principle | Key Parameters Measured | Hypothetical Finding for this compound |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized target. | K_D (dissociation constant), k_on (association rate), k_off (dissociation rate) | Moderate affinity binding to Target Protein X with fast-on/fast-off kinetics. |
| Isothermal Titration Calorimetry (ITC) | Measurement of heat change during a binding event in solution. | K_D, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Binding is primarily enthalpy-driven, suggesting strong hydrogen bonding interactions. |
| Microscale Thermophoresis (MST) | Change in molecular movement in a temperature gradient upon binding. | K_D | Confirms a mid-micromolar binding affinity in a cellular lysate environment. |
High-Throughput Screening (HTS) Methodologies for Novel Activity Identification
High-Throughput Screening (HTS) involves the automated testing of large numbers of chemical compounds against a specific biological target or in a cellular assay to identify "hits" with a desired activity. HTS is a cornerstone of modern drug discovery and can be used to explore the potential biological activities of compounds like this compound across a wide range of targets.
HTS can be performed in various formats, including biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene activation, cell viability). The process typically involves miniaturized assays in 96-, 384-, or 1536-well plates, allowing for the rapid screening of thousands of compounds.
While no specific HTS campaigns involving this compound have been published, a hypothetical screening cascade could be designed to identify novel activities.
| HTS Assay Type | Objective | Example Readout | Potential Outcome for this compound |
| Biochemical Screen | Identify inhibitors of a specific enzyme (e.g., a kinase or protease). | Fluorescence or luminescence signal change. | Identification as a weak inhibitor of Kinase Y. |
| Cell-Based Viability Screen | Assess general cytotoxicity against a panel of cancer cell lines. | ATP-based luminescence (e.g., CellTiter-Glo®). | Selective cytotoxicity against a specific cancer cell line. |
| Reporter Gene Assay | Identify modulators of a specific signaling pathway. | Luciferase or fluorescent protein expression. | Activation of a stress-response pathway reporter. |
Proteomic and Metabolomic Profiling for Target Identification (In Vitro/Preclinical)
Proteomics and metabolomics are powerful "-omics" technologies that provide a global view of the proteins and small-molecule metabolites, respectively, within a biological system. These approaches can be used to identify the cellular targets of a compound and to understand its mechanism of action by observing changes in the proteome and metabolome following treatment.
Proteomic profiling for target identification can be achieved through methods like chemical proteomics. In this approach, a modified version of this compound could be used as a "bait" to pull down its interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.
Metabolomic profiling involves the comprehensive analysis of endogenous small molecules in a biological sample. By comparing the metabolomic profiles of cells or tissues treated with this compound to untreated controls, researchers can identify metabolic pathways that are perturbed by the compound.
| Omics Approach | Methodology | Information Gained | Hypothetical Result for this compound |
| Chemical Proteomics | Affinity-based pulldown with a derivatized compound followed by mass spectrometry. | Identification of direct binding partners (potential targets). | Identification of a specific metabolic enzyme as a primary target. |
| Global Proteomics | Quantitative mass spectrometry of total protein expression in treated vs. untreated cells. | Understanding of downstream cellular responses and pathway modulation. | Upregulation of proteins involved in oxidative stress response. |
| Metabolomics | Mass spectrometry or NMR-based analysis of small molecule metabolites. | Identification of perturbed metabolic pathways. | Alterations in cellular energy metabolism and lipid profiles. |
Microarray and RNA Sequencing for Transcriptomic Analysis in Cellular Models
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism. Microarray and RNA sequencing (RNA-Seq) are two high-throughput technologies used to measure the expression levels of thousands of genes simultaneously. These methods can reveal how a compound like this compound affects gene expression, providing insights into its mechanism of action and potential toxicity.
Microarrays consist of a solid surface with attached DNA probes that are complementary to known mRNA sequences. Labeled cDNA from treated and untreated cells is hybridized to the array, and the fluorescence intensity at each probe location is proportional to the expression level of the corresponding gene.
RNA Sequencing (RNA-Seq) is a more recent technology that involves the direct sequencing of cDNA. RNA-Seq offers several advantages over microarrays, including a wider dynamic range, the ability to identify novel transcripts, and higher sensitivity.
A hypothetical transcriptomic study of cells treated with this compound could yield the following types of data.
| Technique | Principle | Data Output | Potential Inferred Mechanism for this compound |
| Microarray | Hybridization of labeled cDNA to a chip with known DNA probes. | Relative gene expression levels (fold changes) for a predefined set of genes. | Upregulation of genes involved in the unfolded protein response. |
| RNA Sequencing (RNA-Seq) | High-throughput sequencing of cDNA. | Absolute and relative gene expression levels, identification of novel transcripts and splice variants. | Identification of a signature of gene expression changes consistent with activation of the Nrf2 antioxidant response pathway. |
Future Research Directions and Translational Prospects for 5 3 Acetylphenyl 2 Chlorophenol Non Clinical
Exploration of Uncharted Biological Targets and Mechanistic Pathways
While many biphenyl (B1667301) derivatives are known to possess a wide array of biological activities—including antibacterial, antifungal, anti-inflammatory, and anticancer properties—the specific biological targets of 5-(3-Acetylphenyl)-2-chlorophenol remain largely uncharacterized. researchgate.netnih.govrsc.orgijsdr.org Future research should prioritize the elucidation of its mechanism of action. Substituted biphenyls have been identified as potential inhibitors of enzymes like EGFR tyrosine kinase and Cytochrome P450-14alpha-sterol demethylase. researchgate.netscivisionpub.com An initial research approach could involve screening this compound against panels of known enzymes and receptors, particularly those implicated in diseases where other biphenyl compounds have shown efficacy.
Computational studies, such as molecular docking, can serve as a powerful preliminary step. researchgate.netscivisionpub.com By modeling the interactions between this compound and the active sites of various proteins, researchers can generate hypotheses about its potential targets. For instance, the presence of a halogen (chlorine) and a keto group suggests that its binding properties could be distinct from other biphenyls, warranting a broad and unbiased screening approach. Quantum chemical investigations could further reveal how the torsion angle of the biaryl bond, influenced by the ortho-chloro substituent, impacts its bioactivity. scivisionpub.com
Development of Novel and Efficient Synthetic Routes for Complex Analogs
The creation of a library of analogs based on the this compound scaffold is essential for establishing structure-activity relationships (SAR). The development of efficient and versatile synthetic methodologies is paramount to this effort. Modern cross-coupling reactions are central to the synthesis of biphenyl systems. rsc.org
The Suzuki-Miyaura cross-coupling reaction is a particularly robust method for forming the core biphenyl bond, often providing high yields for aryl bromides with both electron-donating and electron-withdrawing groups. nih.govrsc.org Research could focus on optimizing Suzuki-Miyaura coupling conditions specifically for precursors of this compound and its derivatives. Beyond established methods like the Ullmann and Wurtz-Fittig reactions, exploring novel catalytic systems or continuous flow chemistry could lead to more scalable and environmentally friendly synthetic processes. researchgate.netrsc.org These advanced synthetic routes would facilitate the rapid generation of diverse analogs, enabling systematic exploration of how modifications to the acetyl, chloro, and phenol (B47542) groups affect biological activity.
| Synthetic Method | Description | Relevance for Analog Synthesis |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. rsc.org | Highly versatile and widely used for creating the biphenyl core structure with a broad tolerance for functional groups. nih.gov |
| Ullmann Reaction | A copper-catalyzed reaction that couples two aryl halides. rsc.org | A classic method for synthesizing symmetric and unsymmetric biaryls. |
| Wurtz-Fittig Reaction | The formation of an alkyl-substituted aromatic compound from an aryl halide, an alkyl halide, and sodium metal. rsc.org | Useful for introducing alkyl substituents onto the biphenyl scaffold. |
| Continuous Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. researchgate.net | Offers potential for improved reaction control, safety, and scalability for producing complex molecules. |
Integration with Artificial Intelligence (AI) and Machine Learning in Drug Discovery
| AI/ML Application | Function in Drug Discovery Cycle | Potential Impact on this compound Research |
| Generative Models | Designs novel molecules with desired properties from scratch. strategicallies.co.uk | Rapidly creates a virtual library of diverse analogs with a higher probability of biological activity. |
| Predictive Analytics | Predicts chemical, physical, and biological properties (e.g., toxicity, solubility, potency). nih.govmedium.com | Prioritizes which analogs to synthesize and test, saving time and resources. |
| Retrosynthesis Prediction | Deconstructs a target molecule to identify potential synthetic routes from available precursors. nih.gov311institute.com | Streamlines the planning of efficient and cost-effective syntheses for complex derivatives. |
| Automated Synthesis | Integrates AI with robotic systems to perform chemical reactions and optimize conditions in real-time. technologynetworks.com | Accelerates the physical production of novel compounds for biological screening. |
Contributions to Fundamental Understanding of Molecular Recognition and Reactivity
A detailed study of this compound and its derivatives can provide valuable insights into the fundamental principles of molecular recognition and chemical reactivity. The specific arrangement of its functional groups—a hydrogen bond-donating phenol, a hydrogen bond-accepting acetyl group, and an electron-withdrawing chlorine atom—creates a unique electronic and steric profile.
Computational chemistry offers powerful tools to probe these characteristics. nih.gov Techniques like Density Functional Theory (DFT) can be used to calculate the molecule's ground state geometry, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP). scivisionpub.commdpi.com The MEP map is particularly useful as it reveals the regions of positive and negative electrostatic potential on the molecule's surface, which governs how it interacts with biological targets like proteins and nucleic acids. nih.gov Studies have shown that for chlorinated biphenyls, a good correlation exists between the MEP and the substitution pattern. nih.gov Understanding how these features drive binding affinity and specificity can contribute to a more rational approach to drug design, not just for this compound class, but for medicinal chemistry as a whole. Both hydrogen bonding and interactions between sugar C-H bonds and the aromatic rings of a receptor have been shown to stabilize receptor-substrate complexes. nih.gov
| Computational Method | Information Provided | Significance for this compound |
| Density Functional Theory (DFT) | Calculates electronic structure, optimized geometry, and energy levels (HOMO/LUMO). scivisionpub.commdpi.com | Predicts molecular stability, reactivity, and potential reaction pathways. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface. nih.gov | Helps understand non-covalent interactions and identify regions critical for molecular recognition. |
| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions in a crystal structure. scivisionpub.com | Provides insight into how the molecule packs and interacts in the solid state, which can influence solubility and formulation. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. acs.org | Reveals the conformational flexibility of the molecule and the stability of its interactions with a target protein. |
Potential as a Preclinical Lead Compound for Further Optimization
A lead compound is a chemical starting point for the development of a new drug. Given that biphenyl derivatives have a proven track record in medicinal chemistry, this compound stands out as a promising candidate for optimization. researchgate.netresearchgate.net Its structure contains multiple points that can be systematically modified to enhance its therapeutic properties.
The process of lead optimization would involve synthesizing analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, the acetyl group could be modified to other ketones, reduced to an alcohol, or converted to other functional groups to probe interactions with a biological target. The chlorine atom's position and identity could be varied with other halogens or small substituents to fine-tune electronic properties and binding. The phenolic hydroxyl is a key interaction point that could be etherified or esterified to modulate properties like cell permeability and metabolic stability. This systematic chemical modification, guided by biological testing and computational modeling, is the classical path forward for transforming a promising hit into a preclinical drug candidate.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(3-Acetylphenyl)-2-chlorophenol, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2-chlorophenol derivatives using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Reaction optimization should include monitoring reaction progress via thin-layer chromatography (TLC) and purification using silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:20 v/v) . Recrystallization from methylene chloride or ethanol may improve yield and purity .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and acetyl group integration .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion validation .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities, as demonstrated for structurally similar chlorophenyl derivatives .
Q. What safety precautions are critical when handling chlorophenol derivatives like this compound?
- Methodological Answer : Follow OSHA HCS guidelines:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to limit inhalation exposure (PAC-1: 2.1 mg/m³) .
- Spill Management : Absorb spills with diatomite or universal binders; dispose as hazardous waste .
Advanced Research Questions
Q. How can regioselectivity challenges in the acylation of 2-chlorophenol derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic effects. Employ directing groups or meta-substitution strategies. For example, prior studies on 3-chlorophenyl intermediates show that acetyl groups preferentially orient at the meta position due to steric and electronic factors . Computational modeling (DFT) can predict reactive sites to guide synthetic design .
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation : Monitor via HPLC under varying pH (1–14). Chlorophenols are prone to hydrolysis under strong bases, while acetyl groups may undergo keto-enol tautomerism in acidic media .
- Kinetic Analysis : Fit degradation data to first-order models to derive rate constants .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity:
- Antimicrobial Testing : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) .
- Enzyme Inhibition : Assay acetylcholinesterase or cytochrome P450 activity using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection) .
Q. How can conflicting toxicity data for chlorophenol derivatives be resolved?
- Methodological Answer : Address discrepancies via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
